Potent Nanomolar Human DHFR Inhibition with >2000-Fold Selectivity Over Rat Thioredoxin Reductase
6-(Trifluoromethyl)thiomorpholin-3-one exhibits potent inhibition of recombinant human dihydrofolate reductase (DHFR) with an IC₅₀ value of 2.60 nM [1]. In contrast, the same compound shows negligible inhibitory activity against rat thioredoxin reductase 1 (TrxR1), with IC₅₀ values of 5.90 × 10³ nM (5.90 μM) and 9.20 × 10³ nM (9.20 μM) at 60-minute and 30-minute assay time points, respectively [2]. This selectivity window exceeds 2,200-fold (2.60 nM vs. 5,900 nM), establishing a distinct target preference profile that is not observed for unsubstituted thiomorpholin-3-one derivatives lacking the -CF₃ moiety.
| Evidence Dimension | Enzyme inhibition potency and target selectivity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.60 nM (human DHFR); IC₅₀ = 5,900 nM / 9,200 nM (rat TrxR1) |
| Comparator Or Baseline | Same compound evaluated across two distinct enzyme targets: human DHFR vs. rat thioredoxin reductase 1 |
| Quantified Difference | 2,269-fold selectivity for DHFR over TrxR1 (2.60 nM vs. 5,900 nM) under comparable biochemical assay conditions |
| Conditions | Recombinant human DHFR assay measuring reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) via UV-Vis spectrophotometry at 30-second intervals over 6 minutes; recombinant rat liver TrxR1 assay using DTNB reduction measured at 30-minute and 60-minute time points [1][2] |
Why This Matters
The >2,000-fold selectivity window for DHFR over TrxR1 indicates that 6-(trifluoromethyl)thiomorpholin-3-one may offer a cleaner pharmacological profile with reduced off-target thioredoxin pathway interference compared to non-selective thiomorpholinone analogs.
- [1] BindingDB. BDBM50236320 (CHEMBL4091106): IC₅₀ = 2.60 nM against recombinant human dihydrofolate reductase. Binding Database, accessed 2026. View Source
- [2] BindingDB. BDBM50236320 (CHEMBL4091106): IC₅₀ = 5.90 × 10³ nM and 9.20 × 10³ nM against recombinant rat liver thioredoxin reductase 1. Binding Database, accessed 2026. View Source
